molecular formula C10H11N3O B1476538 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 1134802-36-0

3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B1476538
CAS No.: 1134802-36-0
M. Wt: 189.21 g/mol
InChI Key: GMGPWKLHRXHIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Scaffolds in Medicinal Chemistry

The compound 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a representative of the imidazopyridine class, a crucial heterocyclic scaffold in medicinal chemistry. Imidazopyridines have garnered attention due to their broad therapeutic potential, demonstrated by successful drugs like the kinase inhibitor ponatinib. This interest has led to the exploration of imidazopyridine derivatives for their possible therapeutic applications, guided by structure-activity relationship studies to enhance their pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Potential in Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, related to imidazopyridine scaffolds, play a significant role in organic synthesis and catalysis. These compounds exhibit remarkable functionalities, being utilized in the formation of metal complexes, catalyst design, and asymmetric synthesis. Their diverse biological significance, including anticancer and antibacterial activities, highlights the potential of heterocyclic N-oxides in drug development and advanced chemistry investigations, suggesting a similar potential for imidazopyridine derivatives (Li et al., 2019).

Role in Kinase Inhibition

Imidazole scaffolds, akin to the core structure of this compound, are known for their selective inhibition of p38 MAP kinase, which is implicated in proinflammatory cytokine release. The detailed review of their design, synthesis, and activity studies underscores the importance of imidazole derivatives in developing selective kinase inhibitors, a vital area in anti-inflammatory drug research (Scior et al., 2011).

Synthetic and Biological Applications

The synthesis of 4-phosphorylated imidazole derivatives, related to the imidazo[4,5-b]pyridin scaffold, demonstrates the versatility of these compounds in chemical and biological realms. These derivatives are synthesized using various methodologies and exhibit a wide range of biological activities, including antihypertensive and neuroprotective effects, indicating the broad applicability of imidazopyridine derivatives in medicinal chemistry and drug development (Abdurakhmanova et al., 2018).

Biochemical Analysis

Biochemical Properties

3-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to act as a modulator of enzyme activity, influencing the catalytic functions of enzymes involved in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Additionally, this compound has been found to bind to certain proteins, altering their conformation and function. This binding can affect protein-protein interactions, signal transduction pathways, and cellular responses. The nature of these interactions is often determined by the structural compatibility between the compound and the target biomolecule, as well as the presence of specific binding sites .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-AKT signaling pathway, which is involved in cell growth, proliferation, and survival . By interacting with key components of this pathway, this compound can alter the downstream effects, leading to changes in cellular behavior.

Furthermore, this compound can impact gene expression by binding to transcription factors or other regulatory proteins. This binding can either enhance or repress the transcription of specific genes, thereby influencing cellular processes such as differentiation, apoptosis, and immune responses . The effects on cellular metabolism are also notable, as this compound can modulate the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes, receptors, and nucleic acids. The binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme and the context of the reaction .

For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt signaling pathways and cellular processes that rely on kinase activity . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Changes in gene expression are also a result of the molecular interactions of this compound. By binding to transcription factors or other regulatory proteins, this compound can influence the transcriptional machinery, leading to alterations in the expression of specific genes . These changes can have downstream effects on cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The stability of this compound is influenced by environmental conditions, including temperature, pH, and the presence of other reactive species . Degradation products can also form over time, potentially altering the compound’s biological activity and effects on cells .

Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis . These effects are often dose-dependent and can vary based on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can have therapeutic effects, such as modulating enzyme activity, altering gene expression, and influencing cellular processes . At higher doses, toxic or adverse effects may be observed, including cytotoxicity, organ damage, and systemic toxicity .

Threshold effects have been identified in studies, where a specific dosage range produces optimal therapeutic outcomes without significant adverse effects . Beyond this threshold, the risk of toxicity increases, highlighting the importance of dose optimization in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites with distinct biological activities . The interactions with these enzymes can influence the overall metabolic profile and the pharmacokinetics of the compound .

Additionally, this compound can affect metabolic pathways by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism . These effects can lead to changes in energy production, biosynthesis, and cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane transporters that recognize its structure . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .

The distribution of this compound within tissues is also determined by its affinity for specific binding sites and its ability to cross biological membranes . These factors can affect the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of specific localization signals .

The activity of this compound can be influenced by its subcellular localization, as different compartments provide distinct microenvironments and interactomes . Understanding the localization patterns of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10-12-8-2-1-5-11-9(8)13(10)6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGPWKLHRXHIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 3
Reactant of Route 3
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 4
Reactant of Route 4
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 5
Reactant of Route 5
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 6
Reactant of Route 6
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.